molecular formula C17H21N3O2 B2629463 (3-Methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone CAS No. 2320886-88-0

(3-Methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone

Cat. No. B2629463
CAS RN: 2320886-88-0
M. Wt: 299.374
InChI Key: NNBCFKKTXILSOV-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone, also known as MPMP, is a synthetic compound that has been used in scientific research for its potential therapeutic effects.

Mechanism of Action

The exact mechanism of action of (3-Methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone is not fully understood, but it is believed to act on the opioid and dopamine systems in the brain. This compound has been shown to bind to the mu-opioid receptor, which is involved in pain perception and reward. It also increases dopamine release in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic and anti-addictive effects, this compound has been shown to reduce inflammation in animal models of arthritis. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using (3-Methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone in lab experiments is its specificity for the mu-opioid receptor, which allows researchers to study the effects of opioid receptor activation without the confounding effects of other opioid receptors. However, one limitation of using this compound is its relatively low potency compared to other opioid receptor agonists.

Future Directions

There are several potential future directions for research on (3-Methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone. One area of interest is its potential use as a treatment for addiction, particularly in the context of opioid addiction. Another area of interest is its potential use as a treatment for neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects.

Synthesis Methods

The synthesis of (3-Methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone involves a series of chemical reactions. The starting material is 3-methoxybenzaldehyde, which is reacted with 1-methyl-4-piperidone to form 3-(1-methyl-4-piperidinyl)-3-(3-methoxyphenyl)propanal. This intermediate is then reacted with 1-methylpyrazole to form the final product, this compound.

Scientific Research Applications

(3-Methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone has been studied for its potential therapeutic effects in a variety of areas, including pain management, addiction, and neurological disorders. In one study, this compound was found to have analgesic effects in animal models of neuropathic pain. In another study, this compound was found to reduce drug-seeking behavior in rats trained to self-administer cocaine.

properties

IUPAC Name

(3-methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-19-11-15(10-18-19)14-6-4-8-20(12-14)17(21)13-5-3-7-16(9-13)22-2/h3,5,7,9-11,14H,4,6,8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBCFKKTXILSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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